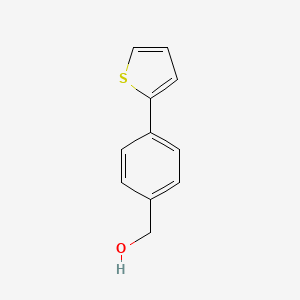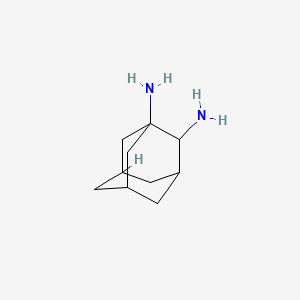
(4-Thien-2-ylphenyl)methanol
Vue d'ensemble
Description
(4-Thien-2-ylphenyl)methanol is an organic compound characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Thien-2-ylphenyl)methanol typically involves the reaction of 4-bromothiophene with phenylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The reaction conditions include:
Temperature: The reaction is usually carried out at low temperatures to prevent side reactions.
Solvent: Common solvents used include tetrahydrofuran (THF) and diethyl ether.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) as a catalyst.
Continuous Flow Synthesis: To enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Thien-2-ylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Undergoes electrophilic aromatic substitution reactions, particularly on the thiophene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: (4-Thien-2-ylphenyl)carboxylic acid.
Reduction: (4-Thien-2-ylphenyl)methane.
Substitution: 2-Bromo-4-(thien-2-yl)phenylmethanol.
Applications De Recherche Scientifique
(4-Thien-2-ylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-Thien-2-ylphenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
- (4-Thien-2-yl)benzyl alcohol
- 2-(4-Hydroxymethylphenyl)thiophene
Comparison:
- Structural Differences: While (4-Thien-2-ylphenyl)methanol has a methanol group, similar compounds may have different functional groups such as aldehydes or carboxylic acids.
- Reactivity: The presence of different functional groups can significantly alter the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its structural properties and reactivity .
Propriétés
IUPAC Name |
(4-thiophen-2-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSWSHUIYOMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383601 | |
| Record name | [4-(Thiophen-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81443-44-9 | |
| Record name | 4-(2-Thienyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81443-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Thiophen-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1597364.png)




![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)
![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)





